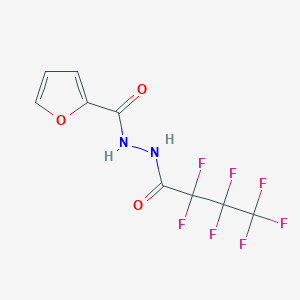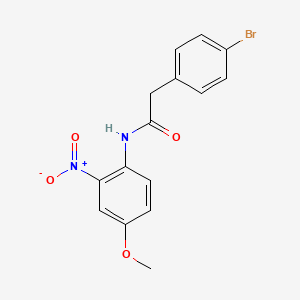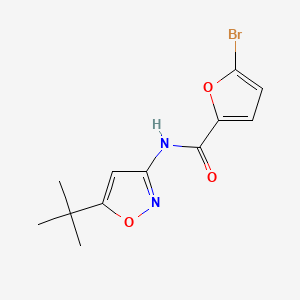![molecular formula C15H14BrN3O4 B5215457 3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a commonly used compound in cell biology and biochemistry for the measurement of cell viability and proliferation. It is a water-soluble compound that is converted into a formazan product by living cells. The conversion of MTT to formazan is a result of the activity of mitochondrial enzymes in living cells.
作用機序
MTT is converted to formazan by the activity of mitochondrial enzymes in living cells. The conversion of MTT to formazan is a result of the reduction of the tetrazolium ring by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells in the culture.
Biochemical and physiological effects:
MTT is not known to have any biochemical or physiological effects on living cells. It is a non-toxic compound that is only converted to formazan by living cells.
実験室実験の利点と制限
MTT has several advantages and limitations for lab experiments. One advantage is that it is a non-toxic compound that is only converted to formazan by living cells. This makes it a safe and reliable compound for measuring cell viability and proliferation. One limitation is that the MTT assay is not suitable for measuring the cytotoxicity of compounds that interfere with mitochondrial dehydrogenases. Another limitation is that the MTT assay can only be used to measure the viability of cells that are capable of reducing MTT to formazan.
将来の方向性
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT to measure other cellular processes, such as apoptosis and autophagy. Another direction is the development of new compounds that can be converted to formazan by living cells, but that are not affected by compounds that interfere with mitochondrial dehydrogenases. Finally, the use of MTT in combination with other compounds, such as fluorophores and nanoparticles, may lead to the development of new imaging techniques for studying cellular processes.
合成法
MTT is synthesized by the reaction of 2,4-dinitrophenylhydrazine with methyl acetoacetate to form 2-(4-methyl-3-nitrophenyl)-2-hydroxyethylhydrazine. This intermediate compound is then reacted with pyridine-2-carboxylic acid to form 3-(4-methyl-3-nitrophenyl)-2-(2-oxoethyl)pyridine-1-carboxylic acid. Finally, this compound is reacted with ammonium bromide to form MTT.
科学的研究の応用
MTT is widely used in scientific research to measure cell viability and proliferation. It is used in assays such as the MTT assay, which is used to measure the cytotoxicity of compounds. The MTT assay is a colorimetric assay that measures the conversion of MTT to formazan by living cells. The amount of formazan produced is proportional to the number of living cells in the culture. MTT is also used in assays such as the cell proliferation assay, which measures the rate of cell growth.
特性
IUPAC Name |
1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4.BrH/c1-10-4-5-11(7-13(10)18(21)22)14(19)9-17-6-2-3-12(8-17)15(16)20;/h2-8H,9H2,1H3,(H-,16,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAWPAHFVQSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)



![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)
![3-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-4-methylpyridine](/img/structure/B5215432.png)
![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)

![1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol](/img/structure/B5215445.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)

![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)